![molecular formula C11H15NS B13797136 (1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate CAS No. 521068-32-6](/img/structure/B13797136.png)
(1S,4S)-7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[221]hept-1-yl ester (9CI) is a chemical compound known for its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is characterized by a rigid, three-dimensional framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester typically involves the reaction of a suitable bicyclic alcohol with thiocyanic acid. The reaction is often catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include a controlled temperature range to ensure the stability of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its reactive thiocyanate group.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiocyanic acid, (1R,4R)-3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester
- Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acrylate
- 8-azabicyclo[3.2.1]octane derivatives
Uniqueness
Thiocyanic acid, (1S,4S)-7,7-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl ester is unique due to its specific stereochemistry and the presence of the thiocyanate group. This combination of features makes it particularly reactive and suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
521068-32-6 |
|---|---|
Molekularformel |
C11H15NS |
Molekulargewicht |
193.31 g/mol |
IUPAC-Name |
[(1S,4S)-7,7-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate |
InChI |
InChI=1S/C11H15NS/c1-8-6-9-4-5-11(8,13-7-12)10(9,2)3/h9H,1,4-6H2,2-3H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
XFEOZMOVPGFHLQ-ONGXEEELSA-N |
Isomerische SMILES |
CC1([C@H]2CC[C@@]1(C(=C)C2)SC#N)C |
Kanonische SMILES |
CC1(C2CCC1(C(=C)C2)SC#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)](/img/structure/B13797074.png)
![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
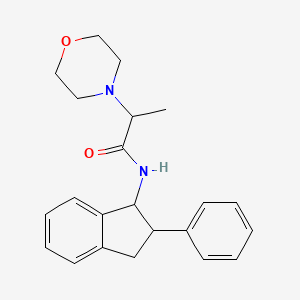
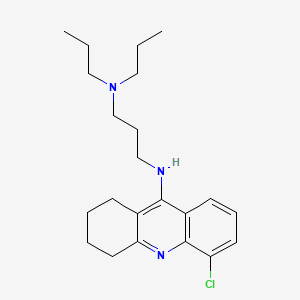
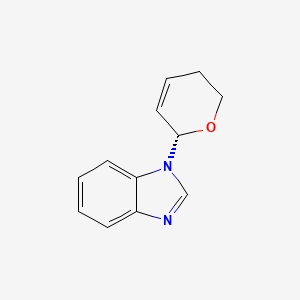
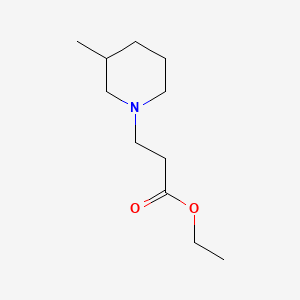
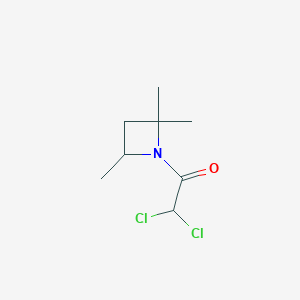

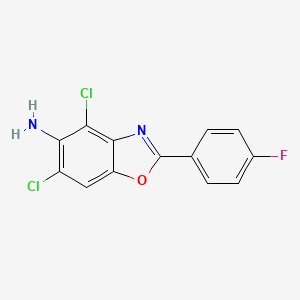
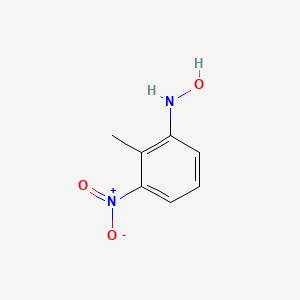
![4-(4,6-Dimethoxypyrimidin-2-YL)-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)aniline](/img/structure/B13797152.png)
